Lomeguatrib, chemically known as 6-(4-bromo-2-thienyl)methoxy]purin-2-amine, is a pseudosubstrate inhibitor of the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). [, ] It is classified as a DNA repair inhibitor and plays a significant role in cancer research, particularly in investigating strategies to overcome resistance to alkylating chemotherapeutic agents. [, ] Lomeguatrib has been investigated for its potential to enhance the efficacy of these agents in treating various cancers. [, , ]
Lomeguatrib exerts its action by irreversibly binding to the active site of MGMT, mimicking the O⁶-methylguanine DNA adduct. [, , ] This binding permanently inactivates the MGMT enzyme, preventing it from repairing O⁶-methylguanine lesions induced by alkylating agents like temozolomide. [, , , ] Consequently, the accumulation of unrepaired DNA damage triggers cell cycle arrest and apoptosis in tumor cells. [, , ] Lomeguatrib's efficacy is particularly notable in tumor cells expressing high levels of MGMT, which often exhibit resistance to alkylating agents. [, , , ]
Glioblastoma Multiforme (GBM): Research suggests that Lomeguatrib can sensitize GBM cells to temozolomide, particularly in MGMT-unmethylated tumors that are typically resistant to this chemotherapy. [, , , ] Preclinical studies have shown promising results in inhibiting tumor growth and improving survival in animal models. [, ]
Melanoma: Studies have investigated Lomeguatrib's potential to improve the efficacy of dacarbazine and temozolomide in treating melanoma. [, , ] While some trials showed manageable toxicity profiles, further research is needed to establish its clinical benefit in enhancing treatment response and survival. [, ]
Other Solid Tumors: Lomeguatrib has also been investigated in combination with alkylating agents for treating various other solid tumors, including colorectal, prostate, and ovarian cancers. [, , ] These studies aim to determine the safety, tolerability, and efficacy of these combinations in a clinical setting. [, ]
Investigating MGMT's role in cancer: Lomeguatrib's ability to specifically inhibit MGMT has enabled researchers to elucidate the enzyme's contribution to chemoresistance in various cancers. [, , ]
Developing novel therapeutic strategies: Research utilizing Lomeguatrib has paved the way for exploring new therapeutic approaches that target DNA repair mechanisms, including the development of more potent and specific MGMT inhibitors. [, , ]
Despite promising preclinical data, Lomeguatrib's clinical application has faced challenges due to increased myelosuppression when combined with alkylating agents. [, ] Future research directions may include:
Optimizing dosing and scheduling: Further clinical trials are needed to determine the optimal Lomeguatrib dose and schedule that maximizes its efficacy while minimizing toxicity. [, ]
Developing targeted delivery systems: Novel drug delivery systems, such as nanoparticles [], could potentially enhance Lomeguatrib's tumor specificity and reduce systemic toxicity.
Combining Lomeguatrib with other therapies: Investigating Lomeguatrib's potential in combination with other anticancer therapies, such as immunotherapy [], could lead to more effective treatment strategies.
CAS No.: 83846-92-8
CAS No.: 14681-59-5
CAS No.: 6902-54-1
CAS No.: 645-84-1
CAS No.: 2565-30-2